molecular formula C19H23FN2O5S2 B2824997 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 1172320-28-3

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2824997
CAS No.: 1172320-28-3
M. Wt: 442.52
InChI Key: DQBIOYWYZRRZTO-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is a complex organic compound with diverse applications in scientific research. This compound is notable for its unique structure, which includes an ethoxy group, an ethylsulfonyl group, a tetrahydroquinoline ring, and a fluorobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the ethylsulfonyl group. The final steps involve the attachment of the ethoxy group and the fluorobenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and infection.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
  • 4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide exhibits unique properties due to the specific arrangement of its functional groups.

Properties

IUPAC Name

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S2/c1-3-27-19-10-8-16(13-17(19)20)29(25,26)21-15-7-9-18-14(12-15)6-5-11-22(18)28(23,24)4-2/h7-10,12-13,21H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBIOYWYZRRZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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